molecular formula C13H15N5O B8589034 5-(3-amino-1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine

5-(3-amino-1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine

Cat. No.: B8589034
M. Wt: 257.29 g/mol
InChI Key: BQYDSWSFKRJWER-UHFFFAOYSA-N
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Description

5-(3-amino-1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-amino-1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of a suitable hydrazide with a carboxylic acid derivative, such as an ester or acid chloride, under dehydrating conditions.

    Attachment of the Isopropylamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-amino-1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Isopropylamine in the presence of a suitable leaving group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(3-amino-1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-amino-1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(3-amino-1H-indol-5-yl)-N-methyl-1,3,4-oxadiazol-2-amine: Similar structure with a methyl group instead of an isopropyl group.

    5-(3-amino-1H-indol-5-yl)-N-ethyl-1,3,4-oxadiazol-2-amine: Similar structure with an ethyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 5-(3-amino-1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

5-(3-amino-1H-indol-5-yl)-N-propan-2-yl-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C13H15N5O/c1-7(2)16-13-18-17-12(19-13)8-3-4-11-9(5-8)10(14)6-15-11/h3-7,15H,14H2,1-2H3,(H,16,18)

InChI Key

BQYDSWSFKRJWER-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NN=C(O1)C2=CC3=C(C=C2)NC=C3N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of Raney-Ni (100 mg) in MeOH (2 mL) was added N-isopropyl-5-(3-nitro-1H-indol-5-yl)-1,3,4-oxadiazol-2-amine (200 mg, 0.698 mmol) followed by addition of NH2NH2 (0.2 mL). The reaction mixture was stirred at RT for 1 h. The mixture was then filtered through a plug of Celite and the filtrate was concentrated. The residue was treated with water and the resulting suspension was filtered, washed with water and dried. The crude product was purified by washing with petroleum ether (2×5 mL) to afford 5-(3-amino-1H-indol-5-yl)-N-isopropyl-1,3,4-oxadiazol-2-amine (50 mg, 27%) as a brown solid. MS (ESI, pos. ion) m/z: 258.2 (M+1); 1H-NMR (400 MHz, DMSO-d6): δ 10.43 (s, 1H), 8.02 (s, 1H), 7.46-7.49 (m, 2H), 7.30 (d, 1H, J=8.4 Hz), 6.67 (brs, 1H), 4.27 (s, 2H), 3.70-3.76 (m, 1H), 1.23 (d, 6H, J=6.4 Hz).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mg
Type
catalyst
Reaction Step Three

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